3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-fluorobenzyl substituent at position 1 of the quinolinone core. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZBKPIHVUJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the sulfonyl, chlorophenyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural differences and hypothesized effects:
Key Research Findings and Hypotheses
a. Electronic and Steric Effects
- Sulfonyl Substituents : The 4-chloro group in the target compound likely enhances electron-withdrawing effects compared to 3-chloro () or unsubstituted benzenesulfonyl (). This could improve binding to targets requiring polarized sulfonyl groups, such as kinases or proteases .
- Benzyl Group Variations: The 3-fluorobenzyl group in the target compound offers a balance between hydrophobicity and steric profile. The 2-chlorobenzyl group () may create unfavorable steric clashes in certain binding pockets .
b. Solubility and Pharmacokinetics
- Diethylamino Group (): The 7-diethylamino substituent in ’s compound likely improves aqueous solubility due to its basic nature, but its bulkiness might reduce membrane permeability compared to the target compound .
- Methoxy vs. Fluoro () : The 6-methoxy group in increases lipophilicity and electron donation, which could slow metabolic degradation but reduce selectivity compared to the target’s 6-fluoro group .
c. Metabolic Stability
- Fluorine Substitutions : The 6-fluoro and 3-fluorobenzyl groups in the target compound may enhance metabolic stability by resisting oxidative metabolism, a common advantage of fluorinated pharmaceuticals. This contrasts with ’s methoxy group, which is prone to demethylation .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the class of dihydroquinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Molecular Formula : C19H16ClF2N1O2S
- Molecular Weight : 395.85 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Modulation of Receptor Activity : The quinoline moiety can interact with various receptors, potentially leading to altered signaling pathways.
Antimicrobial Activity
Research indicates that dihydroquinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Its mechanism involves:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Activity :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
